
N-(3-methylsulfinylphenyl)oxolane-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methylsulfinylphenyl)oxolane-2-carboxamide, also known as sulindac sulfide, is a non-steroidal anti-inflammatory drug (NSAID) that has been widely used in the treatment of various inflammatory diseases, including rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis. In recent years, sulindac sulfide has gained attention for its potential anti-cancer properties, particularly in the prevention and treatment of colon cancer.
作用機序
The anti-cancer properties of N-(3-methylsulfinylphenyl)oxolane-2-carboxamide sulfide are thought to be mediated through its ability to inhibit cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins that promote inflammation and cell proliferation. Sulindac sulfide is a selective COX-2 inhibitor, which means that it can specifically target the COX-2 enzyme without affecting the COX-1 enzyme, which is involved in the production of prostaglandins that protect the stomach lining.
Biochemical and Physiological Effects
In addition to its anti-cancer properties, this compound sulfide has also been shown to have anti-inflammatory and analgesic effects. Sulindac sulfide can reduce the production of prostaglandins that promote inflammation and pain, which makes it effective in the treatment of inflammatory diseases such as arthritis.
実験室実験の利点と制限
One advantage of N-(3-methylsulfinylphenyl)oxolane-2-carboxamide sulfide is that it is a well-established drug that has been extensively studied for its safety and efficacy in humans. This means that it can be readily used in clinical trials to test its potential anti-cancer properties. However, one limitation is that this compound sulfide can have side effects such as gastrointestinal bleeding and renal toxicity, which may limit its use in some patient populations.
将来の方向性
There are several future directions for the research on N-(3-methylsulfinylphenyl)oxolane-2-carboxamide sulfide. One area of interest is the development of more potent and selective COX-2 inhibitors that can be used in the treatment of colon cancer. Another area of interest is the identification of biomarkers that can predict the response of colon cancer patients to this compound sulfide treatment. Finally, there is a need for further research to understand the mechanisms underlying the anti-cancer properties of this compound sulfide, which may lead to the development of new therapies for colon cancer.
合成法
Sulindac sulfide can be synthesized from N-(3-methylsulfinylphenyl)oxolane-2-carboxamide, which is a prodrug that is metabolized in the body to produce this compound sulfide. Sulindac can be synthesized by reacting 2-chlorobenzoic acid with 2-methyl-4-nitroaniline, followed by reduction and cyclization. Sulindac sulfide can then be obtained by treating this compound with hydrogen sulfide.
科学的研究の応用
Sulindac sulfide has been extensively studied for its potential anti-cancer properties. In vitro studies have shown that N-(3-methylsulfinylphenyl)oxolane-2-carboxamide sulfide can inhibit the growth of colon cancer cells by inducing apoptosis and cell cycle arrest. In vivo studies have also demonstrated that this compound sulfide can inhibit the development of colon tumors in animal models.
特性
IUPAC Name |
N-(3-methylsulfinylphenyl)oxolane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3S/c1-17(15)10-5-2-4-9(8-10)13-12(14)11-6-3-7-16-11/h2,4-5,8,11H,3,6-7H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGKXGOQFOWAURG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1=CC=CC(=C1)NC(=O)C2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

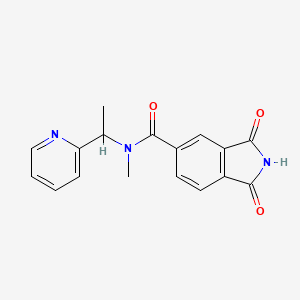
![N-[[1-(4-fluorophenyl)cyclobutyl]methyl]-2-[2-[[1-(4-fluorophenyl)cyclobutyl]methylamino]-2-oxoethyl]sulfanylacetamide](/img/structure/B7562452.png)
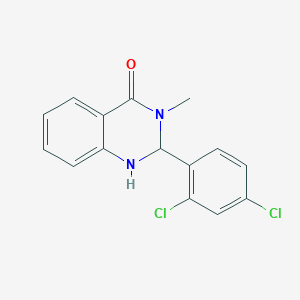
![1-Phenyl-3-[[2-(pyrazol-1-ylmethyl)phenyl]methyl]urea](/img/structure/B7562461.png)
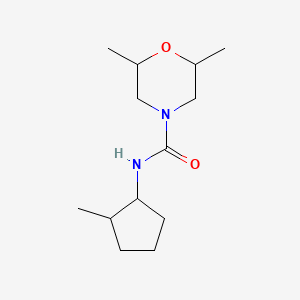
![1-[2-(3,4-dihydro-2H-quinolin-1-yl)acetyl]-2-methyl-2,3-dihydroindole-5-sulfonamide](/img/structure/B7562468.png)
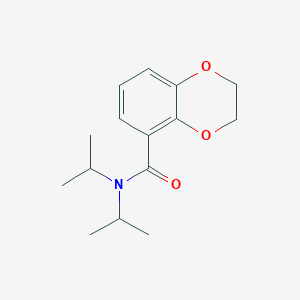

![8-[benzyl(methyl)amino]-7-hexyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B7562497.png)
![N-[1-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-N-methylfuran-3-carboxamide](/img/structure/B7562515.png)

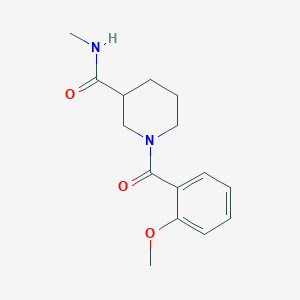
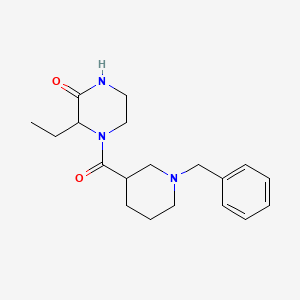
![Pyrrolidin-1-yl-[3-(2,4,5-trifluorophenyl)sulfonyl-1,3-thiazolidin-4-yl]methanone](/img/structure/B7562532.png)